An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Chloro-3-(chloromethyl)thiophene, a key intermediate in pharmaceutical and organic synthesis.
Chemical and Physical Properties
2-Chloro-3-(chloromethyl)thiophene is a yellow solid at room temperature.[1] It is characterized by its solubility in organic solvents and insolubility in water.[1][2] The presence of two chlorine atoms in its structure significantly influences its reactivity and stability.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂S | [2][3] |
| Molecular Weight | 167.06 g/mol | [2][3] |
| CAS Number | 109459-94-1 | [2][3] |
| Appearance | Yellow solid | [1] |
| Boiling Point | 211.4 ± 25.0 °C at 760 mmHg | N/A |
| Density | 1.4 ± 0.1 g/cm³ | N/A |
| Flash Point | 105.1 ± 9.9 °C | N/A |
| Solubility | Soluble in organic solvents, insoluble in water | [1][2] |
Chemical Structure and Reactivity
The structure of 2-Chloro-3-(chloromethyl)thiophene consists of a thiophene ring chlorinated at the 2-position and substituted with a chloromethyl group at the 3-position.[2] This arrangement of functional groups provides two distinct reactive sites, allowing for sequential and selective chemical transformations.
The chloromethyl group is susceptible to nucleophilic substitution reactions, while the chlorine atom on the thiophene ring can participate in cross-coupling reactions. This dual reactivity makes it a versatile building block for the synthesis of complex thiophene derivatives. The high chemical activity of this compound is attributed to its chlorine substituents.[1]
Caption: Chemical structure of 2-Chloro-3-(chloromethyl)thiophene.
Synthesis of 2-Chloro-3-(chloromethyl)thiophene
The synthesis of 2-Chloro-3-(chloromethyl)thiophene is typically achieved through the chloromethylation of thiophene derivatives.[2] Several methods have been reported, including:
-
Reaction with formaldehyde and hydrochloric acid: This method often employs a catalyst such as zinc chloride and is typically conducted at room temperature.[2]
-
Phase-transfer catalysis: High yields can be achieved using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in conjunction with paraformaldehyde and concentrated hydrochloric acid.[2]
-
Ionic liquid catalysis: The use of ionic liquids as catalysts has been explored to improve reaction efficiency and product yield.[2]
-
From (2-chloro-3-thienyl)methanol: An alternative route involves the reaction of the corresponding alcohol precursor with thionyl chloride.
Caption: General synthetic pathway for 2-Chloro-3-(chloromethyl)thiophene.
Example Experimental Protocol: Synthesis of 2-(Chloromethyl)thiophene
Materials:
-
2-Thiophenemethanol
-
Pyridine
-
Anhydrous dichloromethane
-
Thionyl chloride
-
Water
-
5% aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-thiophenemethanol (5.58 g, 50.9 mmol) and pyridine (6.0 g, 76.3 mmol) in 600 mL of anhydrous dichloromethane at 0 °C.[4]
-
Slowly add thionyl chloride dropwise to the solution.[4]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.[4]
-
Quench the reaction by adding 500 mL of water.[4]
-
Separate the organic layer, and extract the aqueous layer twice with 300 mL of dichloromethane.[4]
-
Combine the organic layers and wash sequentially with 600 mL of 5% aqueous sodium bicarbonate and 300 mL of brine.[4]
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to yield 2-(chloromethyl)thiophene as an oil.[4]
Applications in Pharmaceutical Synthesis
The primary application of 2-Chloro-3-(chloromethyl)thiophene is as a crucial intermediate in the synthesis of the antifungal agent Tioconazole.[2] The synthesis involves an O-alkylation reaction between 2-Chloro-3-(chloromethyl)thiophene and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, typically under phase-transfer catalytic conditions.[2] The resulting product is then treated with nitric acid to form Tioconazole nitrate.[2] Its versatile reactivity also allows for its use in the synthesis of other complex molecules through various substitution and coupling reactions.[2]
Caption: Role in Tioconazole synthesis.
Safety and Handling
2-Chloro-3-(chloromethyl)thiophene is a hazardous chemical that requires careful handling. It can cause severe skin burns and respiratory irritation.[2] It is also an irritant to the eyes.[1] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, and to work in a well-ventilated area.[1][2]
Care should be taken to avoid contact with strong oxidants and acidic substances to prevent dangerous reactions.[1] The compound should be stored in a sealed container, away from fire and heat sources.[1] For stability, it is recommended to store it at temperatures between 0°C and 20°C.[2] In case of accidental ingestion or inhalation, immediate medical attention should be sought.[1]

